Lipophilicity Advantage: XLogP3 Comparison with Core Scaffold Analog
The target compound exhibits a significantly higher predicted lipophilicity (XLogP3 = 3.8) compared to its simpler scaffold analog, 2-(2-bromo-4-formylphenoxy)acetamide (XLogP3 = 1.8), which lacks the 2,4-dimethylphenyl urea moiety. This 2-unit increase in logP is a direct consequence of the additional aromatic ring and methyl substituents, and is a key determinant for membrane permeability and target engagement in cellular assays. [1][2]
| Evidence Dimension | Partition coefficient (predicted lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-(2-bromo-4-formylphenoxy)acetamide (CAS 701246-47-1): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +2.0 (Target is 2 units more lipophilic) |
| Conditions | Values are predicted by XLogP3 algorithm (PubChem release 2019.06.18) based on 2D molecular structure. |
Why This Matters
A 2-unit higher XLogP3 indicates a substantially different ability to partition into lipid bilayers, directly influencing cellular uptake and off-target binding profiles in biological screening.
- [1] PubChem CID 8896800. 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide. U.S. National Library of Medicine. Accessed 2026-04-29. View Source
- [2] PubChem CID 2777989. 2-(2-bromo-4-formylphenoxy)acetamide. U.S. National Library of Medicine. Accessed 2026-04-29. View Source
